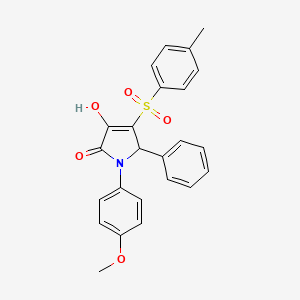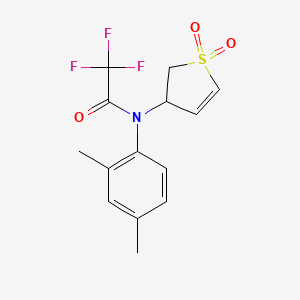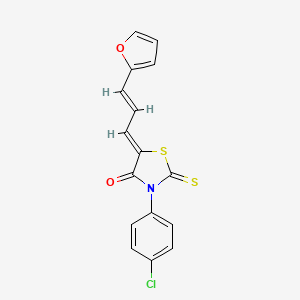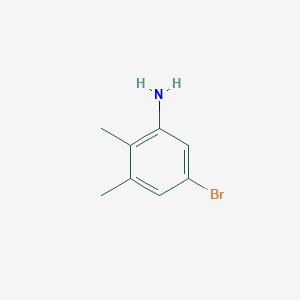![molecular formula C11H21NO6S B2581249 tert-butyl N-[(tert-butoxy)carbonyl]-N-methanesulfonylcarbamate CAS No. 2092000-74-1](/img/structure/B2581249.png)
tert-butyl N-[(tert-butoxy)carbonyl]-N-methanesulfonylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-[(tert-butoxy)carbonyl]-N-methanesulfonylcarbamate: is a compound that features a tert-butyl group, a tert-butoxycarbonyl (Boc) protecting group, and a methanesulfonyl group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is a common protecting group for amines due to its stability under a variety of conditions and its ease of removal.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(tert-butoxy)carbonyl]-N-methanesulfonylcarbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in a solvent like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .
-
Reaction with Boc2O
Reagents: Di-tert-butyl dicarbonate, sodium hydroxide or DMAP.
Solvents: Tetrahydrofuran (THF), acetonitrile (MeCN).
Conditions: Ambient temperature, sometimes with heating to 40°C.
-
Industrial Production Methods
- Industrial production often scales up the laboratory methods, using large reactors and continuous flow systems to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the reaction conditions precisely.
化学反应分析
Types of Reactions
-
Substitution Reactions
- The compound can undergo nucleophilic substitution reactions where the Boc group is replaced by other nucleophiles.
Reagents: Nucleophiles such as amines or alcohols.
Conditions: Mild to moderate temperatures, often in the presence of a base.
-
Deprotection Reactions
- The Boc group can be removed under acidic conditions.
Reagents: Trifluoroacetic acid (TFA), hydrochloric acid (HCl).
Conditions: Room temperature to slightly elevated temperatures.
Major Products
Deprotection: Removal of the Boc group yields the free amine.
Substitution: Depending on the nucleophile used, various substituted carbamates can be formed.
科学研究应用
Chemistry
Protecting Group: The compound is widely used as a protecting group for amines in multi-step organic synthesis. It helps in preventing unwanted reactions at the amine site during other synthetic steps.
Biology and Medicine
Peptide Synthesis: In peptide synthesis, the Boc group is used to protect amino groups during the formation of peptide bonds.
Drug Development: The compound is used in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry
Polymer Chemistry: It is used in the synthesis of polymers where controlled protection and deprotection of functional groups are required.
Material Science: The compound finds applications in the development of new materials with specific functional properties.
作用机制
The mechanism by which tert-butyl N-[(tert-butoxy)carbonyl]-N-methanesulfonylcarbamate exerts its effects primarily involves the protection and deprotection of amine groups. The Boc group is stable under basic and neutral conditions but can be removed under acidic conditions. This selective stability allows for the temporary protection of amines during synthetic procedures.
-
Protection Mechanism
- The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate, forming a carbamate linkage.
Pathway: Amine + Boc2O → Boc-protected amine.
-
Deprotection Mechanism
- The Boc group is removed by acid-catalyzed hydrolysis, yielding the free amine and carbon dioxide.
Pathway: Boc-protected amine + Acid → Free amine + CO2.
相似化合物的比较
Similar Compounds
-
tert-Butyl N-[(tert-butoxy)carbonyl]-N-(4-oxobutyl)carbamate
- Similar in structure but with a different substituent on the nitrogen atom.
-
tert-Butyl N-[(tert-butoxy)carbonyl]-N-methylcarbamate
- Similar protecting group but with a methyl group instead of a methanesulfonyl group.
Uniqueness
- The presence of the methanesulfonyl group in tert-butyl N-[(tert-butoxy)carbonyl]-N-methanesulfonylcarbamate provides unique reactivity compared to other Boc-protected compounds. This makes it particularly useful in specific synthetic applications where the methanesulfonyl group can participate in further reactions or provide additional stability.
属性
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-methylsulfonylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO6S/c1-10(2,3)17-8(13)12(19(7,15)16)9(14)18-11(4,5)6/h1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQHQERSWDLEQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C(=O)OC(C)(C)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate](/img/structure/B2581168.png)

![[(1S,2S)-2-methylcyclopropyl]methanol](/img/structure/B2581173.png)
![1-(4-fluorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide](/img/structure/B2581174.png)


![2-{[1-(4-ethoxyphenyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetic acid](/img/structure/B2581178.png)
![[3-(4-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2581179.png)
![2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2581180.png)




